
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate is a heterocyclic organic compound with the molecular formula C31H43NO3 and a molecular weight of 477.67802 . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate involves several steps. One common method includes the condensation of p-decyloxybenzaldehyde with p-aminocinnamic acid, followed by esterification with 2-methylbutanol. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or p-toluenesulfonic acid . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate can be compared with other similar compounds, such as:
p-Decyloxybenzylidene p-aminocinnamic acid: This compound shares a similar structure but lacks the 2-methylbutyl ester group.
p-Methoxybenzylidene p-aminocinnamic acid: This compound has a methoxy group instead of a decyloxy group, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C31H43NO3 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-methylbutyl (E)-3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C31H43NO3/c1-4-6-7-8-9-10-11-12-23-34-30-20-15-28(16-21-30)24-32-29-18-13-27(14-19-29)17-22-31(33)35-25-26(3)5-2/h13-22,24,26H,4-12,23,25H2,1-3H3/b22-17+,32-24? |
InChI Key |
UTIMESSLYFMSPO-NTMXKYMDSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)OCC(C)CC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)
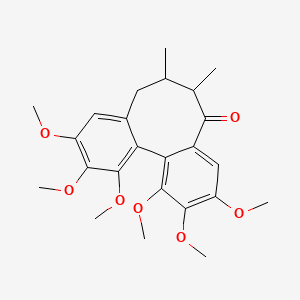
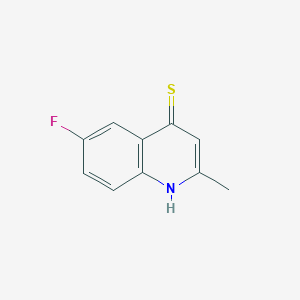
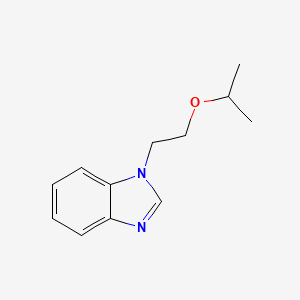
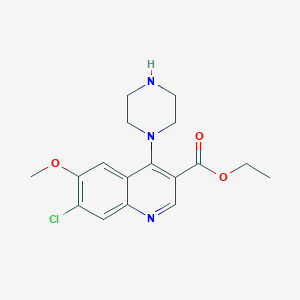

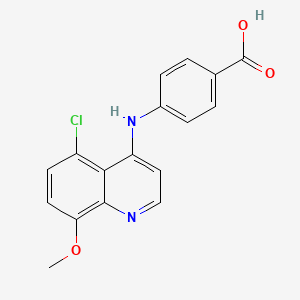
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)
